

# Application Notes and Protocols: Adoptive Transfer Experiments with BDC2.5 Mimotope 1040-51

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## Compound of Interest

Compound Name: BDC2.5 mimotope 1040-51

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting adoptive transfer experiments using BDC2.5 T cells activated with the mimotope 1040-51. This model is a powerful tool for studying the pathogenesis of Type 1 Diabetes (T1D) and for evaluating potential therapeutic interventions.

The BDC2.5 T-cell receptor (TCR) is specific for an unknown autoantigen expressed by pancreatic beta cells, and its transfer into susceptible mice leads to autoimmune diabetes. The mimotope 1040-51 (sequence: RTRPLWVRME) is a synthetic peptide that acts as a potent agonist for the BDC2.5 TCR, enabling robust in vitro activation of these diabetogenic T cells prior to their transfer.

## Data Presentation

### Table 1: In Vitro Stimulation of BDC2.5 T Cells with Mimotope 1040-51

Parameter	Condition	Result	Reference
Peptide Concentration for Stimulation	BDC2.5 T cells + 1040-51	10 µg/mL	[1]
In Vitro Culture Duration	BDC2.5 T cells + 1040-51	3-4 days	[2][3][4]
IL-2 Concentration	In vitro culture	25 U/mL	[3]
IFN-γ Production	BDC2.5 T cells + 1040-51 (2 ng/mL) + anti-GITR Ab	Increased IFN-γ secretion	[5][6][7][8]

**Table 2: Adoptive Transfer of BDC2.5 T Cells and Diabetes Induction**

Parameter	Experimental Condition	Outcome	Reference
Recipient Mice	NOD.Rag1-/- or NOD.SCID	Susceptible to diabetes induction	[1][9]
Donor Mice	6-week-old pre-diabetic female BDC2.5 mice	Source of naïve diabetogenic T cells	[9][10]
Number of Transferred Cells	5 x 10 <sup>6</sup> activated BDC2.5 T cells	Induction of diabetes	[2]
Number of Transferred Cells	1-2 x 10 <sup>6</sup> naïve BDC2.5 T cells	Induction of diabetes	[11]
Time to Diabetes Onset	Adoptive transfer of activated BDC2.5 T cells	~11-20 days	[10][12]
Diabetes Monitoring	Urine and blood glucose	Readings >250 mg/dL considered diabetic	[10]

## Experimental Protocols

### Protocol 1: Isolation and In Vitro Activation of BDC2.5 T Cells with Mimotope 1040-51

This protocol describes the isolation of splenocytes from BDC2.5 TCR transgenic mice and their subsequent in vitro activation with the 1040-51 mimotope.

#### Materials:

- BDC2.5 TCR transgenic NOD mice (6-8 weeks old)
- **BDC2.5 mimotope 1040-51** peptide (GenScript, MedChemExpress)[\[13\]](#)[\[14\]](#)
- Complete T-cell medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
- Recombinant human IL-2
- Ficoll-Paque PLUS
- Sterile dissection tools
- Cell culture plates (24-well)
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Euthanize BDC2.5 TCR transgenic mice and aseptically harvest the spleens.
- Prepare a single-cell suspension of splenocytes by mechanical disruption in complete T-cell medium.
- Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.
- Wash the cells twice with complete T-cell medium.
- Count the viable cells using a hemocytometer and trypan blue exclusion.

- Resuspend the cells at a concentration of  $2 \times 10^6$  cells/mL in complete T-cell medium.
- Add the **BDC2.5 mimotope 1040-51** peptide to a final concentration of 10 µg/mL.[1]
- Add recombinant human IL-2 to a final concentration of 25 U/mL.[3]
- Culture the cells for 3-4 days in a 24-well plate at 37°C in a 5% CO2 incubator.
- After incubation, harvest the activated BDC2.5 T cells for adoptive transfer.

## Protocol 2: Adoptive Transfer and Monitoring of Diabetes

This protocol outlines the procedure for the intravenous transfer of activated BDC2.5 T cells into recipient mice and the subsequent monitoring for diabetes development.

### Materials:

- Activated BDC2.5 T cells (from Protocol 1)
- Recipient mice (e.g., NOD.Rag1-/- or NOD.SCID, 6-8 weeks old)
- Sterile phosphate-buffered saline (PBS)
- Insulin syringes (28G or finer)
- Urine glucose test strips
- Blood glucose meter and test strips

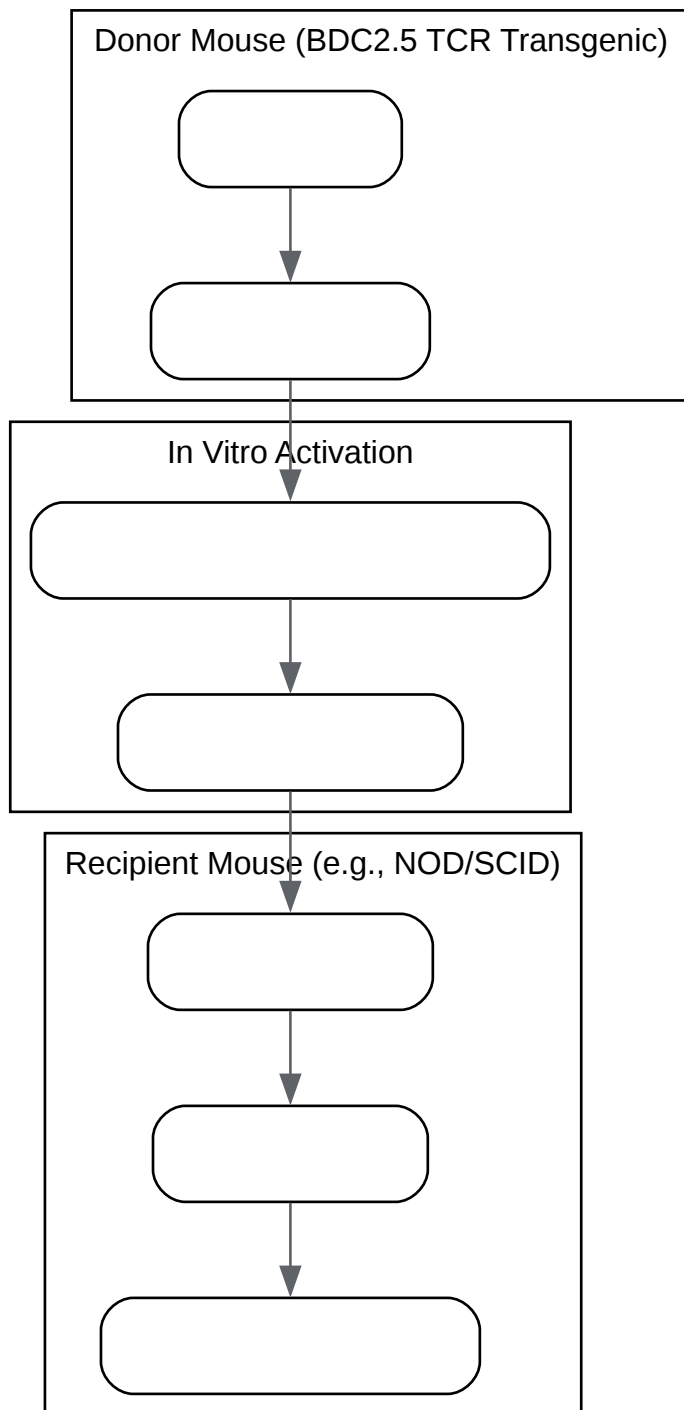
### Procedure:

- Wash the activated BDC2.5 T cells from Protocol 1 twice with sterile PBS.
- Resuspend the cells in sterile PBS at a concentration of  $5 \times 10^7$  cells/mL.
- Inject 100 µL of the cell suspension (containing  $5 \times 10^6$  cells) intravenously into the lateral tail vein of each recipient mouse.[2]

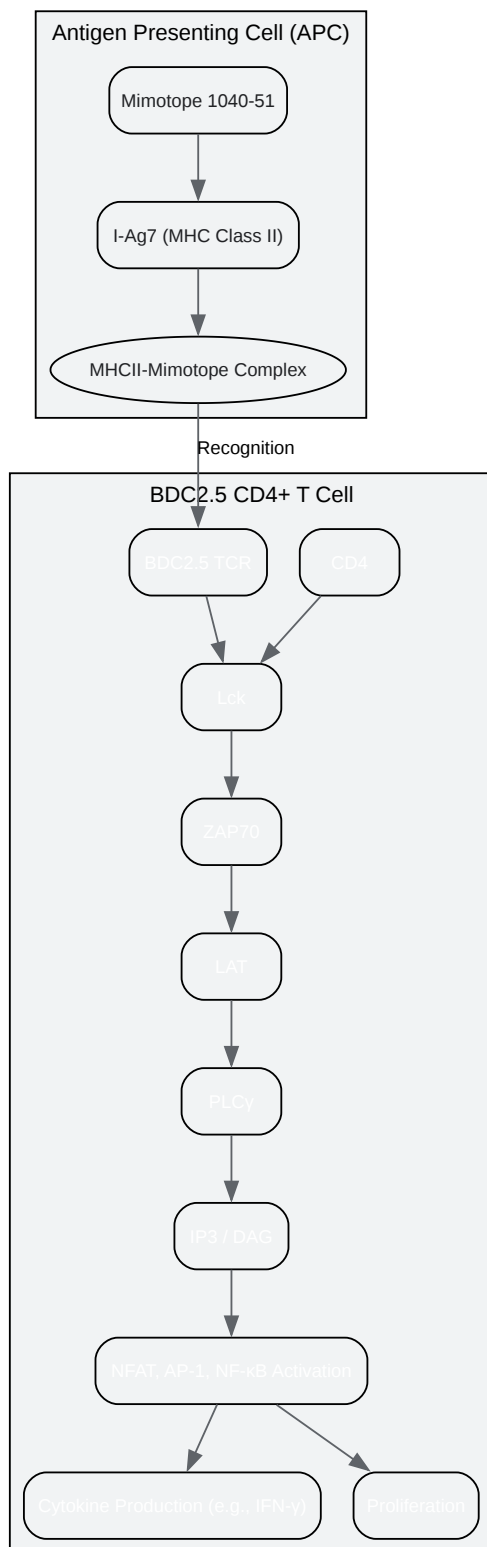
- Beginning five days after the transfer, monitor the mice for signs of diabetes.[\[9\]](#)
- Check urine glucose daily using test strips.
- If urine glucose is elevated, confirm hyperglycemia by measuring blood glucose from a tail snip.
- Mice with two consecutive blood glucose readings of >250 mg/dL are considered diabetic.  
[\[10\]](#)
- Continue monitoring for a predefined experimental period (e.g., 30 days).

## Visualizations

## Experimental Workflow for Adoptive Transfer



## BDC2.5 T-Cell Activation by Mimotope 1040-51

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